Paroxetine hydrochloride Paroxetine hydrochloride Paroxetine hydrochloride is the hydrochloride salt of paroxetine. It is an antidepressant drug. It has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor and a serotonin uptake inhibitor. It contains a paroxetinium(1+).
Paroxetine Hydrochloride is the hydrochloride salt form of paroxetine, a phenylpiperidine derivative and a selective serotonin reuptake inhibitor (SSRI) with antidepressant and anxiolytic properties. Paroxetine binds to the pre-synaptic serotonin transporter complex resulting in negative allosteric modulation of the complex thereby blocking reuptake of serotonin by the pre-synaptic transporter. Inhibition of serotonin recycling enhances serotonergic function through serotonin accumulation in the synaptic cleft, resulting in long-term desensitization and downregulation of 5HT1 (serotonin) receptors and leading to symptomatic relief of depressive illness.
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 78246-49-8
VCID: VC20741714
InChI: InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
SMILES: C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol

Paroxetine hydrochloride

CAS No.: 78246-49-8

Cat. No.: VC20741714

Molecular Formula: C19H21ClFNO3

Molecular Weight: 365.8 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Paroxetine hydrochloride - 78246-49-8

CAS No. 78246-49-8
Molecular Formula C19H21ClFNO3
Molecular Weight 365.8 g/mol
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1
Standard InChI Key GELRVIPPMNMYGS-RVXRQPKJSA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
SMILES C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.[Cl-]
Canonical SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Appearance Solid powder

Chemical Identity and Structure

Chemical Nomenclature and Identification

Paroxetine hydrochloride is chemically identified as (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride. This compound has the molecular formula C19H21ClFNO3 and is registered with the CAS number 78246-49-8 . The compound exists in various forms, including anhydrous and hemihydrate states, with multiple synonyms in scientific literature including "(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride" and "trans-(+/-)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride" .

Structural Properties

Paroxetine hydrochloride represents the hydrochloride salt form of paroxetine, a phenylpiperidine derivative with distinctive structural elements that contribute to its pharmacological activity . The molecule contains a fluorophenyl group, a piperidine ring, and a benzodioxol component connected through an oxymethylene bridge. The (3S,4R) stereochemistry is critical for the compound's therapeutic efficacy and receptor binding profile . The stereochemical configuration plays a significant role in determining the compound's affinity for its biological targets.

Pharmacological Properties

Mechanism of Action

Paroxetine hydrochloride functions as a potent and selective serotonin reuptake inhibitor. Among the currently available antidepressants, including other SSRIs, paroxetine demonstrates the most potent inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake . While it primarily targets serotonin transporters, paroxetine also exhibits weak inhibitory activity on norepinephrine (NE) uptake, though this effect is still more pronounced than with other SSRIs . The selectivity ratio of norepinephrine to serotonin (NE/5-HT) inhibition for paroxetine ranks among the highest within the SSRI class, underscoring its pharmacological specificity .

Unlike tricyclic antidepressants (TCAs), paroxetine shows minimal affinity for catecholaminergic, dopaminergic, or histaminergic receptor systems, which explains its reduced propensity to cause central and autonomic side effects . The compound does exhibit some affinity for muscarinic cholinergic receptors, albeit considerably less than TCAs . Additionally, paroxetine induces different adaptive changes in somatodendritic (5-HT1A) and terminal (5-HT1B/1D) autoreceptors compared to TCAs and inhibits nitric oxide synthase, potentially contributing to its distinct therapeutic profile .

Pharmacokinetics

Paroxetine hydrochloride demonstrates complex pharmacokinetic properties that influence its clinical application. The compound is well absorbed following oral administration and undergoes extensive first-pass metabolism that is partially saturable . The metabolites produced through this process are pharmacologically inactive in vivo . Paroxetine reaches steady-state plasma levels after 4-14 days of administration and has an elimination half-life of approximately 21 hours, which supports once-daily dosing regimens .

A notable aspect of paroxetine's pharmacokinetics is the wide inter-individual variation observed across different age groups . Higher plasma concentrations and slower elimination rates are particularly evident in elderly populations . Similar alterations in elimination patterns occur in patients with severe renal or hepatic impairment . Despite these pharmacokinetic variations, serious adverse events remain extremely rare, even in cases of overdose .

The compound also acts as both a substrate and an inhibitor of cytochrome isoenzyme P450 2D6, which has implications for potential drug interactions in clinical settings . This dual interaction with the CYP2D6 enzyme system requires consideration when paroxetine hydrochloride is administered alongside other medications metabolized through this pathway.

Clinical Applications

Approved Therapeutic Indications

Paroxetine hydrochloride has received regulatory approval for treating several psychiatric conditions. The primary approved indications include depression, obsessive-compulsive disorder, panic disorder, and social phobia . These approvals stem from extensive clinical research demonstrating the compound's efficacy in managing these conditions, although the magnitude of benefit varies across different disorders and individual patients.

Clinical Research Findings

Efficacy Studies

ParameterChildren (10 mg)Children (20 mg)Children (30 mg)Adolescents (10 mg)Adolescents (20 mg)Adolescents (30 mg)
Number of subjects232321332927
Mean Cmax19.5Reported in studyReported in studyReported in studyReported in studyReported in study

From the 62 pediatric patients (27 children aged 7-11 years and 35 adolescents aged 12-17 years) enrolled, 59 (25 children and 34 adolescents) completed the first dosing period and provided samples for pharmacokinetic analysis . The majority (23 children and 28 adolescents) completed the entire dose-rising phase, providing samples at all three dose levels .

Pharmaceutical Applications and Quality Control

Quality Control Applications

Paroxetine hydrochloride and related compounds play essential roles in pharmaceutical quality management. The cis-(+)-Paroxetine Hydrochloride (also known as Paroxetine USP Related Compound D) is utilized for Quality Control (QC) and Quality Assurance (QA) during commercial production of paroxetine and its related formulations . This application ensures the consistency and purity of pharmaceutical products containing paroxetine hydrochloride.

Regulatory Significance

Beyond quality control, paroxetine-related compounds contribute to regulatory submissions. Specifically, these compounds are employed in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in toxicity studies of respective drug formulations . This regulatory application underscores the importance of well-characterized reference standards in pharmaceutical development and approval processes.

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